Acide 2-amino-3-méthoxypropanoïque

Vue d'ensemble

Description

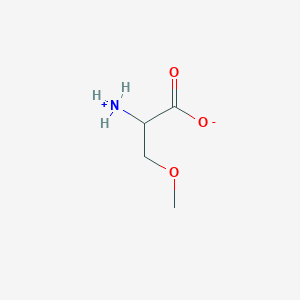

2-Amino-3-methoxypropanoic acid is a derivative of serine, an amino acid.

Applications De Recherche Scientifique

2-Amino-3-methoxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and its potential as a dietary supplement.

Mécanisme D'action

Target of Action

2-Amino-3-methoxypropanoic acid is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, including the secretion of anabolic hormones .

Mode of Action

It also plays a role in the functioning of the central nervous system through its contribution to the production of neurotransmitters .

Biochemical Pathways

Serine participates in various metabolic pathways, including glycolysis, the citric acid cycle, and the synthesis of nucleotides and amino acids .

Result of Action

As a serine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Analyse Biochimique

Biochemical Properties

2-Amino-3-methoxypropanoic acid is a serine derivative . It has been found that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Cellular Effects

Given its role as a serine derivative , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a serine derivative , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxypropanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method includes esterifying ®-2-amino-3-hydroxypropanoic acid in the presence of dry HCl in a suitable alcoholic solvent .

Industrial Production Methods

Industrial production methods for 2-Amino-3-methoxypropanoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and efficient purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-methoxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents like zinc dust and formic acid.

Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield racemic 2-amino-3-(heteroaryl)propanoic acids .

Comparaison Avec Des Composés Similaires

2-Amino-3-methoxypropanoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

- L-Serine methyl ester hydrochloride

- Ethyl 2-amino-3-hydroxypropanoate hydrochloride

- L-Serine ethyl ester hydrochloride

- Diethyl aminomalonate hydrochloride

- 2-Methylserine

These compounds share structural similarities but differ in their specific functional groups and applications.

Activité Biologique

2-Amino-3-methoxypropanoic acid, also known as O-Methyl-D-serine, is a chiral amino acid derivative that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C4H9NO3

- Molecular Weight : Approximately 117.12 g/mol

- CAS Number : 336100-00-6

The compound features a methoxy group attached to the propanoic acid backbone, enhancing its solubility and bioavailability in aqueous environments.

Target Interaction :

O-Methyl-D-serine primarily interacts with the NMDA (N-Methyl-D-aspartate) receptor, a subtype of glutamate receptor in the brain. It binds to the glycine modulatory site on the NMDA receptor, enhancing the receptor's response to glutamate, which is crucial for synaptic plasticity and memory formation.

Biochemical Pathways :

The compound is involved in several metabolic pathways:

- Serine Metabolism : It participates in serine and one-carbon unit metabolism, essential for cell proliferation and biosynthesis of neurotransmitters.

- Neurotransmitter Modulation : O-Methyl-D-serine acts as a modulator of glutamatergic signaling pathways, influencing neuronal signaling and cognitive functions.

Pharmacokinetics

Research indicates that O-Methyl-D-serine exhibits linear pharmacokinetics with a time to maximum concentration () of 1–2 hours post-administration and a half-life of approximately 33 hours. This profile suggests its potential for sustained therapeutic effects in clinical applications.

Biological Activities

O-Methyl-D-serine has been reported to exhibit various biological activities:

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that administration of O-Methyl-D-serine improved learning and memory performance in murine models by enhancing NMDA receptor activity.

- Antidepressant Research : In animal models, O-Methyl-D-serine exhibited antidepressant-like effects, potentially through modulation of neurotransmitter systems involved in mood regulation.

- Neuroprotective Studies : Research indicated that O-Methyl-D-serine could mitigate excitotoxicity associated with neurodegenerative diseases by regulating glutamate levels in the synaptic cleft.

Propriétés

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.